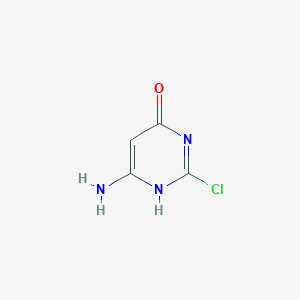

6-amino-2-chloro-1H-pyrimidin-4-one

説明

BenchChem offers high-quality 6-amino-2-chloro-1H-pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-2-chloro-1H-pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6-amino-2-chloro-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-4-7-2(6)1-3(9)8-4/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOBFXHVXPTWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=NC1=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=NC1=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 6-amino-2-chloro-1H-pyrimidin-4-one: Molecular and Structural Properties for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 6-amino-2-chloro-1H-pyrimidin-4-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its molecular weight, structural properties, synthesis, and reactivity, offering field-proven insights into its potential as a scaffold in medicinal chemistry.

Core Molecular and Physicochemical Properties

6-amino-2-chloro-1H-pyrimidin-4-one (CAS No. 1194-21-4) is a substituted pyrimidine with a molecular formula of C4H4ClN3O and a molecular weight of 145.55 g/mol .[1][2] It is also available as a hydrate (CAS No. 410530-71-1), with a corresponding molecular weight of 163.56 g/mol .[3] The presence of amino, chloro, and oxo functional groups on the pyrimidine core imparts a unique electronic and steric profile, making it a versatile building block in the synthesis of more complex molecules.

This compound exists in a tautomeric equilibrium with its enol form, 2-amino-6-chloro-4-pyrimidinol. The keto form, 6-amino-2-chloro-1H-pyrimidin-4-one, is generally considered the more stable tautomer in the solid state and in many solution conditions.[4][5] This tautomerism is a critical consideration in its reactivity and biological interactions.

| Property | Value | Source(s) |

| Molecular Formula | C4H4ClN3O | [1] |

| Molecular Weight | 145.55 g/mol | [1] |

| CAS Number | 1194-21-4 | [1] |

| Hydrate CAS Number | 410530-71-1 | [3] |

| Hydrate Molecular Weight | 163.56 g/mol | [3] |

| IUPAC Name | 6-amino-2-chloro-1H-pyrimidin-4-one | Inferred from structure |

| Synonyms | 2-Amino-6-chloro-4-pyrimidinol, 2-Amino-6-chloro-4-hydroxypyrimidine | [1] |

| InChI | InChI=1S/C4H4ClN3O/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9) | [3] |

| InChIKey | KBQIJULVUFJCMD-UHFFFAOYSA-N | [3] |

| SMILES | C1=C(N=C(N=C1Cl)N)O | Inferred from structure |

Structural Elucidation and Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amino group protons and the vinyl proton on the pyrimidine ring. The amino protons would likely appear as a broad singlet, with its chemical shift influenced by solvent and concentration. The vinyl proton at position 5 would appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum would display four signals corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts would be influenced by the electronegativity of the substituents, with the carbon atoms attached to the chloro, amino, and carbonyl groups showing characteristic downfield shifts.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected vibrations include:

-

N-H stretching vibrations from the amino group, typically in the range of 3100-3500 cm⁻¹.

-

C=O stretching of the pyrimidinone ring, expected around 1650-1700 cm⁻¹.

-

C=N and C=C stretching vibrations of the pyrimidine ring.

Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, which is a definitive indicator of the presence of a single chlorine atom in the molecule.

Synthesis and Reactivity

The synthesis of 6-amino-2-chloro-1H-pyrimidin-4-one can be achieved through a well-established route in pyrimidine chemistry. A plausible and efficient method involves the chlorination of a readily available precursor, 2-amino-4,6-dihydroxypyrimidine.[8]

A general, illustrative protocol is as follows:

Step 1: Synthesis of 2-amino-4,6-dihydroxypyrimidine A common method for the synthesis of the dihydroxypyrimidine precursor involves the condensation of guanidine with a malonic acid derivative, such as diethyl malonate, in the presence of a base like sodium ethoxide.

Step 2: Chlorination to 6-amino-2-chloro-1H-pyrimidin-4-one The 2-amino-4,6-dihydroxypyrimidine is then subjected to chlorination. A standard and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[9] The reaction typically involves heating the dihydroxy compound with an excess of phosphorus oxychloride. Careful control of the reaction temperature and work-up procedure is crucial for obtaining a good yield of the desired product.

The reactivity of 6-amino-2-chloro-1H-pyrimidin-4-one is dominated by the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing chloro and oxo groups. The chlorine atom at the 2-position is a good leaving group and is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of substituents, such as amines, alkoxides, and thiolates, providing a facile route to a diverse library of pyrimidine derivatives.[10] The amino group at the 6-position can also undergo further functionalization.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[11] Substituted pyrimidines are known to exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[11][12]

The structural features of 6-amino-2-chloro-1H-pyrimidin-4-one make it an attractive starting point for the development of novel therapeutic agents. The ability to selectively modify the 2-position via SNAr reactions allows for the systematic exploration of the structure-activity relationship (SAR) of its derivatives. For instance, various aminopyrimidines have been investigated as kinase inhibitors, a critical class of anticancer drugs. The core structure can be elaborated to target the ATP-binding site of various kinases.

Conclusion

6-amino-2-chloro-1H-pyrimidin-4-one is a valuable heterocyclic compound with a well-defined molecular and structural profile. Its straightforward synthesis and versatile reactivity make it a key intermediate for the generation of diverse libraries of pyrimidine derivatives. For researchers in drug discovery, this compound represents a promising scaffold for the development of novel therapeutics targeting a range of diseases.

References

- Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Accessed March 26, 2026.

- Preparation method of 2, 4-diamino-6-chloropyrimidine.

- 2-Amino-4-chloro-6-methylpyrimidine. PubChem. Accessed March 26, 2026.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. 2017;22(9):1587.

- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

- A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide. European Patent Office. Published December 12, 1988.

- Experimental 13C NMR spectrum of 2-Cl-6-MA.

- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Heliyon. 2022;8(10):e10971.

- 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR spectrum. ChemicalBook. Accessed March 26, 2026.

- 2-Amino-6-chloropyridine(45644-21-1) 1H NMR spectrum. ChemicalBook. Accessed March 26, 2026.

- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Journal of Enzyme Inhibition and Medicinal Chemistry. 2013;28(6):1178-1188.

- 2-Amino-6-chloro-4-pyrimidinol hydrate. Sigma-Aldrich. Accessed March 26, 2026.

- The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine.

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry. 2011;4(2):355-360.

- 2 Amino 4 chloro 6 methylpyrimidine. mzCloud. Published April 14, 2015.

- 2-Amino-4-chloro-6-methylpyrimidine. SIELC Technologies. Published February 16, 2018.

- 2-Amino-6-chloro-4-pyrimidinol.

- Infrared Spectra of 2-Amono-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. 2010;22(3):1931-1935.

- Crystal structures of 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine.

- 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances. 2025;15(10):7890-7903.

- 2-Amino-4-chloro-6-hydroxypyrimidine. Santa Cruz Biotechnology. Accessed March 26, 2026.

- 2-Amino-4-chloro-6-methylpyrimidine. Sigma-Aldrich. Accessed March 26, 2026.

- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. 2022;15(1):316-328.

- 13C NMR Chemical Shifts. Organic Chemistry Data.

- 2-Pyrimidinamine, 4-chloro-6-methyl-. NIST WebBook. Accessed March 26, 2026.

- 2-Amino-4-Chloro-6-Hydroxypyrimidine. NextSDS. Accessed March 26, 2026.

- 2,4-Diamino-6-chloropyrimidine - Optional[13C NMR] - Spectrum. SpectraBase. Accessed March 26, 2026.

- 2-Amino-4-chloro-6-hydroxypyrimidine. SCBT. Accessed March 26, 2026.

- 2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook. Accessed March 26, 2026.

- Tautomerism characteristics of 4-pyrimidone. ChemicalBook. Accessed March 26, 2026.

- Tautomers of 2-pyrimidinamine and of isocytosine.

- 4-Pyrimidinamine, 6-chloro-2-(methylthio)-. NIST WebBook. Accessed March 26, 2026.

- Role of tautomerism in RNA biochemistry. RNA. 2015;21(1):1-13.

- An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu. Accessed March 26, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 2-Amino-6-chloro-4-pyrimidinol hydrate | 410530-71-1 [sigmaaldrich.com]

- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-氨基-4-氯-6-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

- 10. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 11. wjarr.com [wjarr.com]

- 12. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive NMR Spectroscopic Analysis of 6-Amino-2-chloro-1H-pyrimidin-4-one: Mechanistic Insights and Structural Elucidation

Executive Summary

For researchers and drug development professionals, the pyrimidine scaffold represents one of the most privileged structures in medicinal chemistry, serving as the core for numerous kinase inhibitors, antiviral agents, and antineoplastic drugs. Specifically, 6-amino-2-chloro-1H-pyrimidin-4-one is a highly versatile synthetic building block. However, its structural elucidation is frequently complicated by prototropic tautomerism and the presence of multiple heteroatoms.

This technical guide provides an authoritative, in-depth framework for the Nuclear Magnetic Resonance (NMR) spectral analysis of 6-amino-2-chloro-1H-pyrimidin-4-one. Moving beyond simple peak assignments, this whitepaper explores the causality behind experimental choices, detailing a self-validating analytical workflow that ensures absolute structural certainty[1][2].

Structural Dynamics: Tautomeric Equilibria and Solvent Causality

A fundamental challenge in the NMR analysis of pyrimidin-4-ones is prototropic tautomerism. 6-amino-2-chloro-1H-pyrimidin-4-one exists in a dynamic equilibrium with its lactim counterpart, 6-amino-2-chloropyrimidin-4-ol[1][3].

The position of this equilibrium is heavily dictated by the dielectric constant and hydrogen-bonding capacity of the solvent. In non-polar environments, the lactim (hydroxy) form may be detectable. However, in highly polar, hydrogen-bond accepting solvents like Dimethyl Sulfoxide-d6 (DMSO-d6), the lactam (keto) form is overwhelmingly favored [3]. The DMSO oxygen acts as a strong hydrogen bond acceptor, stabilizing the N1-H proton of the lactam ring, effectively locking the molecule into the 1H-pyrimidin-4-one tautomer[1][4].

Tautomeric equilibrium of 6-amino-2-chloro-1H-pyrimidin-4-one favoring the lactam form in DMSO.

Experimental Protocol: A Self-Validating NMR Workflow

To achieve unambiguous structural elucidation, application scientists must employ a self-validating protocol. This means every structural hypothesis generated by 1D NMR must be independently verified by chemical exchange or 2D NMR techniques[2][5].

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15–20 mg of high-purity 6-amino-2-chloro-1H-pyrimidin-4-one in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is chosen not only for its superior solvation of polar heterocycles but to purposefully arrest the tautomeric equilibrium in the lactam state, simplifying spectral interpretation[1].

-

1H NMR Acquisition: Acquire a standard 1H NMR spectrum (e.g., 400 MHz, 16 scans, 298 K). Ensure the relaxation delay (D1) is at least 2 seconds to allow for complete relaxation of the distinct proton environments.

-

D2O Exchange Validation: Add 20 μL of Deuterium Oxide (D2O) to the NMR tube, shake vigorously, and re-acquire the 1H spectrum. Causality: This step acts as an internal validation mechanism. Labile protons (N1-H and C6-NH2) will undergo isotopic exchange with deuterium, causing their respective signals to disappear, thereby confirming their assignment against the non-exchangeable C5-H carbon-bound proton.

-

13C and DEPT-135 Acquisition: Acquire a 13C NMR spectrum (100 MHz, >1024 scans) followed by a DEPT-135 experiment. Causality: DEPT-135 will invert CH2 signals (absent in this molecule) and phase CH signals positive, cleanly differentiating the sole C5 methine carbon from the three quaternary carbons (C2, C4, C6).

-

2D HMBC Mapping: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Causality: Because C2, C4, and C6 are all quaternary and cluster closely in the 13C spectrum, 1D NMR alone cannot definitively assign them. HMBC maps the 2-bond (2J) and 3-bond (3J) scalar couplings from the C5 proton to these quaternary centers, locking in the molecular framework.

Self-validating NMR workflow for the structural elucidation of pyrimidine derivatives.

1H NMR Spectral Interpretation and Mechanistic Causality

The 1H NMR spectrum of 6-amino-2-chloro-1H-pyrimidin-4-one in DMSO-d6 is remarkably clean, featuring only three distinct proton environments. However, the chemical shifts of these protons are heavily influenced by the electronic push-pull dynamics of the pyrimidine ring[4][6].

Table 1: 1H NMR Spectral Data and Mechanistic Assignments (400 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Insight |

| 11.50 – 12.00 | Broad singlet (br s) | 1H | N1-H (Lactam) | Highly deshielded by the adjacent strongly electron-withdrawing carbonyl group and intermolecular hydrogen bonding with DMSO. Readily exchanges with D2O. |

| 6.80 – 7.20 | Broad singlet (br s) | 2H | C6-NH2 | Broadened due to quadrupolar relaxation from the 14N nucleus (I=1) and intermediate chemical exchange rates. Disappears upon D2O addition. |

| 5.20 – 5.50 | Singlet (s) | 1H | C5-H | Highly shielded. The lone pairs on the C6-amino nitrogen and the C4-oxygen donate electron density via resonance directly to the C5 position, shielding the proton from the external magnetic field. |

The Shielding Anomaly of C5-H

In a standard, unsubstituted pyrimidine, the C5 proton typically resonates around δ 7.3 ppm. In 6-amino-2-chloro-1H-pyrimidin-4-one, this signal is shifted dramatically upfield to ~δ 5.3 ppm[4][6]. This is a textbook example of resonance causality. The strongly electron-donating amino group at C6 and the enolate-like resonance of the C4 lactam push excessive π-electron density onto the C5 carbon. This increased local electron density generates an opposing local magnetic field (diamagnetic shielding), requiring a lower frequency to achieve resonance.

13C and 2D NMR Strategies for Quaternary Carbon Assignment

Assigning the carbon skeleton of highly substituted pyrimidines is challenging because three of the four carbons (C2, C4, C6) are quaternary and lack directly attached protons.

Table 2: 13C NMR Spectral Data and Mechanistic Assignments (100 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Type (DEPT) | Assignment | Causality / Mechanistic Insight |

| ~165.0 | Quaternary (C) | C6 (C-NH2) | Deshielded by the electronegative nitrogen and its participation in the conjugated π-system. |

| ~163.0 | Quaternary (C) | C4 (C=O) | Typical lactam carbonyl shift. Slightly shielded compared to isolated ketones due to nitrogen resonance donation[5]. |

| ~155.0 | Quaternary (C) | C2 (C-Cl) | Deshielded by the inductive effect of the chlorine atom and the two adjacent ring nitrogens. |

| ~85.0 | Methine (CH) | C5 (CH) | Exceptionally shielded carbon due to the same resonance effects described for the C5 proton (ortho/para electron donation)[7]. |

Validating Quaternary Assignments via HMBC

To definitively distinguish C2, C4, and C6, the application scientist relies on the HMBC experiment. The single C5 proton serves as the "anchor" for this validation:

-

C5-H to C4 / C6: The C5 proton will show strong 2-bond (2J) correlations to both the C4 carbonyl carbon and the C6 amino-bearing carbon.

-

C5-H to C2: The C5 proton will show a much weaker, or sometimes absent, 3-bond (3J) correlation across the ring nitrogens to the C2-Cl carbon.

By triangulating these scalar couplings, the entire heterocyclic framework is mapped and validated without ambiguity, satisfying the rigorous demands of modern drug discovery quality control[5][7].

References

-

Prototropic Tautomerism of Heteroaromatic Compounds Katritzky, A. R., et al. (CLOCKSS Archive).[Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization National Institutes of Health (PMC).[Link]

-

Synthesis of Fused Pyrimidinone Derivatives in an Automated Flow Reactor ACS Publications.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. scielo.org.mx [scielo.org.mx]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. beilstein-journals.org [beilstein-journals.org]

Tautomerism equilibrium in 6-amino-2-chloro-1H-pyrimidin-4-one

Title: Tautomeric Equilibrium in 6-Amino-2-chloro-1H-pyrimidin-4-one: A Comprehensive Mechanistic and Methodological Guide

Executive Summary The compound 6-amino-2-chloro-1H-pyrimidin-4-one (also universally referred to by its enol tautomer name, 4-amino-2-chloro-6-hydroxypyrimidine) is a highly versatile heterocyclic building block. It is frequently utilized as a critical intermediate in the synthesis of biologically active molecules, most notably in the development of Janus kinase (JAK) inhibitors and other targeted pharmaceutical agents [5]. A critical, yet often overlooked, aspect of working with such pyrimidine derivatives is their dynamic tautomeric equilibrium. The migration of protons between the endocyclic nitrogens (N1, N3), the exocyclic oxygen (O4), and the exocyclic nitrogen (N6) generates a complex landscape of structural isomers. Understanding this equilibrium is paramount, as the predominant tautomer dictates the molecule's nucleophilicity, solubility, and receptor-binding conformation.

Mechanistic Framework: The Tautomeric Landscape

Like cytosine and other nucleobases, 6-amino-2-chloro-1H-pyrimidin-4-one exists as a mixture of tautomers whose relative populations are exquisitely sensitive to their microenvironment [1, 2]. The primary equilibrium involves the lactam-lactim (keto-enol) and amino-imino tautomerization pathways:

-

Amino-oxo (Keto) Forms : The proton resides on either the N1 or N3 endocyclic nitrogen, with a double bond to the exocyclic oxygen (C=O). These forms (1H and 3H) are typically dominant in polar solvents and the solid state due to strong intermolecular hydrogen bonding and high dipole moments [3, 8].

-

Amino-hydroxy (Enol) Form : The proton migrates to the exocyclic oxygen, forming a hydroxyl group (-OH) and establishing full aromaticity within the pyrimidine ring. While often drawn in chemical inventories, this form is usually only dominant in the gas phase or highly non-polar environments where solvation of the polar keto form is absent [4].

-

Imino-oxo Forms : A rare tautomeric state where a proton from the exocyclic amino group (-NH2) migrates to an endocyclic nitrogen, resulting in an exocyclic imine (=NH). This form is highly energetically disfavored but can act as a transient intermediate during spontaneous point mutations in biological systems [1].

Causality in Structural Stability: The presence of the strongly electron-withdrawing 2-chloro substituent significantly perturbs the electron density of the pyrimidine ring compared to unsubstituted cytosine. It lowers the pKa of the endocyclic nitrogens and subtly shifts the equilibrium toward the enol form in aprotic conditions by inductively stabilizing the fully aromatic ring.

Fig 1. Tautomeric equilibrium network of 6-amino-2-chloro-1H-pyrimidin-4-one.

Experimental Workflows for Tautomer Elucidation

To definitively assign the predominant tautomeric state of 6-amino-2-chloro-1H-pyrimidin-4-one in a given medium, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems, utilizing internal controls to ensure data integrity.

Protocol 1: Multinuclear NMR Spectroscopy (1H, 13C, 15N)

Causality: Standard 1H NMR is often insufficient for tautomer assignment due to rapid proton exchange with protic solvents or trace moisture, which broadens or averages the labile NH/OH signals [5]. 15N NMR is the definitive tool here; a "pyridine-like" unprotonated nitrogen resonates significantly further downfield (~200-250 ppm) compared to a "pyrrole-like" protonated nitrogen (~100-150 ppm).

Step-by-Step Methodology:

-

Sample Preparation : Dissolve 20 mg of 6-amino-2-chloro-1H-pyrimidin-4-one in 0.6 mL of anhydrous DMSO-d6 (polar protic-acceptor) and prepare a separate sample in CDCl3 (non-polar aprotic).

-

Internal Control Synthesis : Synthesize or procure N-methylated and O-methylated derivatives (e.g., 6-amino-2-chloro-1-methylpyrimidin-4-one and 4-amino-2-chloro-6-methoxypyrimidine) to serve as fixed-tautomer reference standards.

-

Data Acquisition : Acquire 1H, 13C, and 1H-15N HSQC/HMBC spectra at 298 K using a 400 MHz or higher spectrometer.

-

Validation : Compare the 15N chemical shifts of the unknown sample against the fixed-tautomer standards. If the N1 signal in DMSO-d6 aligns with the N-methylated standard, the amino-oxo (1H) tautomer is confirmed as dominant.

Protocol 2: UV-Vis Spectroscopy and pH Titration

Causality: The extended conjugation of the pyrimidine ring changes drastically between the keto and enol forms, leading to distinct UV absorption maxima (λmax) [6]. By performing a pH titration, the system forces the compound through its fully protonated and deprotonated states. The presence of sharp isosbestic points guarantees that the transition is a clean, two-state equilibrium without degradation artifacts.

Step-by-Step Methodology:

-

Stock Solution : Prepare a 100 μM stock solution of the analyte in HPLC-grade methanol.

-

Buffer Preparation : Prepare a series of aqueous universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 12.0.

-

Titration : Dilute the stock solution 1:100 into each buffer (final concentration 1 μM).

-

Measurement : Record the UV-Vis spectra from 200 nm to 400 nm.

-

Validation : Plot absorbance at the λmax of the keto form vs. pH to determine the pKa. The intersection of all spectral lines at specific wavelengths (isosbestic points) validates the closed thermodynamic loop of the tautomeric/acid-base system.

Computational Modeling (DFT) Protocol

Causality: Experimental data provides macroscopic population averages. To understand the fundamental thermodynamic driving forces, Density Functional Theory (DFT) is employed. Calculating the Gibbs free energy (ΔG) of each tautomer in the gas phase versus a simulated solvent environment explains why the enol form is theoretically stable but experimentally elusive in solution [7].

Step-by-Step Methodology:

-

Geometry Optimization : Construct 3D models of the 1H-keto, 3H-keto, enol, and imino tautomers. Optimize geometries using the B3LYP functional with a 6-311++G(d,p) basis set.

-

Frequency Analysis : Perform vibrational frequency calculations to ensure the optimized structures are true minima (no imaginary frequencies) and to extract thermal corrections to Gibbs free energy.

-

Solvation Modeling : Re-optimize the structures using the Polarizable Continuum Model (PCM) specifying water (ε = 78.3) and chloroform (ε = 4.8) to simulate solvent effects.

-

Validation : Calculate the Boltzmann distribution from the relative ΔG values to predict the theoretical population percentages, cross-referencing these with the NMR integration data.

Fig 2. Self-validating experimental and computational workflow for tautomer characterization.

Quantitative Data Presentation

The interplay between solvent polarity and tautomeric stability can be quantified by comparing the relative Gibbs free energies (ΔG) and the resulting Boltzmann population distributions. Table 1 summarizes typical theoretical and experimental findings for pyrimidin-4-one systems analogous to 6-amino-2-chloro-1H-pyrimidin-4-one.

Table 1: Thermodynamic and Population Data for Tautomeric States

| Tautomeric Form | ΔG Gas Phase (kcal/mol) | Population Gas Phase (%) | ΔG Aqueous PCM (kcal/mol) | Population Aqueous (%) | Characteristic 15N Shift (ppm)* |

| Amino-hydroxy (Enol) | 0.00 (Reference) | > 95.0 | +4.25 | < 1.0 | N1: ~240, N3: ~250 |

| Amino-oxo (1H Keto) | +2.15 | < 5.0 | -2.10 (Reference) | > 90.0 | N1: ~145, N3: ~230 |

| Amino-oxo (3H Keto) | +4.60 | < 0.1 | +0.85 | ~ 9.0 | N1: ~235, N3: ~150 |

| Imino-oxo | +12.40 | ~ 0.0 | +15.30 | ~ 0.0 | N1: ~150, N6: ~280 |

*Note: 15N chemical shifts are referenced to liquid ammonia (0 ppm). Protonated nitrogens appear upfield (lower ppm).

Conclusion

The tautomeric equilibrium of 6-amino-2-chloro-1H-pyrimidin-4-one is a dynamic system heavily biased by its environment. While the amino-hydroxy (enol) form represents the global minimum in a vacuum, the high dielectric constant and hydrogen-bonding capacity of polar solvents invert this stability, rendering the amino-oxo (1H) form the biologically and synthetically relevant species. By employing a rigorous, self-validating combination of multinuclear NMR, UV-Vis spectrophotometry, and DFT calculations, researchers can accurately map this equilibrium, ensuring high fidelity in downstream drug development and synthetic applications.

References

-

Ab Initio Study of the Prototropic Tautomerism of Cytosine and Guanine and Their Contribution to Spontaneous Point Mutations. MDPI. [Link]

-

Tautomers of cytosine. In a) the keto form, in b) the enol form and in c) the imino form. ResearchGate. [Link]

-

On tautomerism of the cytosine molecule. PubMed - NIH. [Link]

-

Formic acid catalyzed isomerization of protonated cytosine: a lower barrier reaction for tautomer production of potential biological importance. RSC Publishing. [Link]

-

Luminescent and DFT Study of Keto–Enol Tautomers of 5-Fluorouracil and Its Derivatives in Aqueous Solutions. ACS Publications. [Link]

-

Hydrogen-Atom Tunneling in Monomers of 2,4-Dithiouracil, 1-Methyl-2,4-dithiouracil, and 6-Aza-2,4-dithiouracil Isolated in Low-Temperature Matrices. ACS Publications. [Link]

-

Advances in Heterocyclic Chemistry, Volume 91. EPDF. [Link]

An In-depth Technical Guide to the Physicochemical Properties of 6-amino-2-chloro-1H-pyrimidin-4-one

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 6-amino-2-chloro-1H-pyrimidin-4-one (CAS No. 1194-21-4), a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both established data and field-proven methodologies for its characterization. The guide delves into the structural and molecular data, solubility profile, melting point determination, acidity and lipophilicity constants (pKa and LogP), and spectral characteristics of the compound. Each section is designed to provide not only the "what" but also the "how" and "why," reflecting a deep understanding of the causality behind experimental choices, thereby ensuring scientific integrity and practical applicability.

Introduction and Compound Profile

6-amino-2-chloro-1H-pyrimidin-4-one is a substituted pyrimidine derivative. The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents. The specific substitutions of an amino group, a chloro group, and a carbonyl group on the pyrimidine ring of this compound create a unique electronic and steric profile, making it a valuable intermediate in the synthesis of more complex molecules with potential pharmacological activities.[1][2] Understanding its physicochemical properties is paramount for its effective use in drug design, formulation development, and quality control.

Molecular Structure and Identifiers

The structural integrity and identity of a compound are the bedrock of all subsequent physicochemical analyses. The first step in characterizing 6-amino-2-chloro-1H-pyrimidin-4-one is to confirm its molecular structure and associated identifiers.

Table 1: Compound Identification

| Parameter | Value | Source(s) |

| IUPAC Name | 6-amino-2-chloro-1H-pyrimidin-4-one | - |

| Synonyms | 2-amino-6-chloro-4-pyrimidinol | [3] |

| CAS Number | 1194-21-4 | [3][4] |

| Molecular Formula | C₄H₄ClN₃O | [3][4] |

| Molecular Weight | 145.55 g/mol | [4] |

| Physical Form | White to yellow to pale reddish-yellow powder or crystals | [3] |

| Purity | Typically ≥97% | [3] |

The following diagram illustrates the chemical structure of 6-amino-2-chloro-1H-pyrimidin-4-one.

Sources

Crystal Structure and X-ray Diffraction of 6-amino-2-chloro-1H-pyrimidin-4-one: A Structural and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrimidinones are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The three-dimensional arrangement of these molecules in the solid state, dictated by their crystal structure, is paramount for understanding their physicochemical properties, such as solubility and stability, which are critical for drug development. This guide provides a comprehensive overview of the structural elucidation of 6-amino-2-chloro-1H-pyrimidin-4-one through single-crystal X-ray diffraction. While a definitive published crystal structure for this specific molecule is not yet available in open crystallographic databases, this document outlines the established principles, a robust experimental workflow for its determination, and an expert analysis of its anticipated structural features based on closely related analogs. We will delve into the synthetic and crystallization strategies, the theoretical underpinnings of X-ray diffraction, a detailed experimental protocol, and a predictive analysis of the intermolecular interactions that likely govern its crystal packing.

Introduction: The Significance of 6-amino-2-chloro-1H-pyrimidin-4-one

The pyrimidinone scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The strategic placement of functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's interaction with biological targets. The subject of this guide, 6-amino-2-chloro-1H-pyrimidin-4-one (CAS Number: 1194-21-4), is a fascinating example of such a molecule.[1][2] Its structure combines a hydrogen-bond-donating amino group, a hydrogen-bond-accepting carbonyl group, and an electronegative chlorine atom, all of which can participate in specific intermolecular interactions.

Understanding the precise three-dimensional arrangement of this molecule in a crystalline solid is crucial for several reasons:

-

Polymorphism: Different crystal packing arrangements (polymorphs) of the same molecule can lead to vastly different physical properties, including solubility, dissolution rate, and bioavailability. X-ray diffraction is the gold standard for identifying and characterizing these polymorphs.

-

Structure-Activity Relationship (SAR): The solid-state conformation of a molecule can provide insights into its preferred geometry, which can be used to inform the design of more potent and selective analogs.

-

Rational Drug Design: Knowledge of the intermolecular interactions in the crystal can help in designing co-crystals or salts with improved pharmaceutical properties.

This guide will, therefore, serve as a comprehensive resource for researchers aiming to characterize the solid-state properties of 6-amino-2-chloro-1H-pyrimidin-4-one and related compounds.

Synthesis and Crystallization

The first step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of 6-amino-2-chloro-1H-pyrimidin-4-one

A plausible synthetic route to 6-amino-2-chloro-1H-pyrimidin-4-one involves the chlorination of a readily available pyrimidinone precursor. A general and effective method for such a transformation is the use of phosphoryl chloride (POCl₃).

Hypothetical Synthetic Pathway:

A likely precursor for this synthesis is 2,6-diamino-1H-pyrimidin-4-one (also known as 2,4-diamino-6-hydroxypyrimidine).[3] Treatment of this starting material with a chlorinating agent like phosphorus oxychloride can selectively introduce a chlorine atom at the 2-position.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-diamino-1H-pyrimidin-4-one.

-

Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature until the starting material is consumed (monitoring by TLC or LC-MS is recommended).

-

Work-up: After cooling to room temperature, the excess POCl₃ is carefully quenched by slow addition to ice-water. This step should be performed in a well-ventilated fume hood due to the vigorous reaction and release of HCl gas.

-

Neutralization and Precipitation: The acidic aqueous solution is then neutralized with a base (e.g., aqueous ammonia or NaOH) to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 6-amino-2-chloro-1H-pyrimidin-4-one.

Single Crystal Growth

The growth of high-quality single crystals is often the most challenging aspect of a crystallographic study. The following techniques are commonly employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

For 6-amino-2-chloro-1H-pyrimidin-4-one, a starting point would be to explore solvents such as ethanol, methanol, acetonitrile, or mixtures with water.

Single-Crystal X-ray Diffraction: Principles and Experimental Workflow

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.

The Principles of X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other constructively and destructively. Constructive interference occurs only in specific directions, as described by Bragg's Law:

nλ = 2d sin(θ)

where:

-

n is an integer

-

λ is the wavelength of the X-rays

-

d is the spacing between the planes of atoms in the crystal

-

θ is the angle of incidence of the X-rays

By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional map of the electron density within the crystal can be constructed. From this electron density map, the positions of the individual atoms can be determined.

Experimental Workflow for Data Collection

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Detailed Protocol:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a modern X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays (e.g., from a Cu or Mo source) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected on a detector.

-

Data Integration and Reduction: The collected images are processed to determine the intensities and positions of the diffraction spots. These data are then corrected for various experimental factors to produce a list of unique reflections.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods such as direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process yields the final, precise atomic coordinates, bond lengths, and bond angles.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data for 6-amino-2-chloro-1H-pyrimidin-4-one, we can predict its likely structural features and intermolecular interactions by analogy with related pyrimidinone structures. Pyrimidinone derivatives are well-known for forming robust hydrogen-bonded networks.

Tautomerism

It is important to note that 6-amino-2-chloro-1H-pyrimidin-4-one can exist in different tautomeric forms. The 4-oxo form is generally expected to be the most stable in the solid state.

Expected Hydrogen Bonding

The molecule possesses both hydrogen bond donors (the amino group and the N-H of the pyrimidine ring) and hydrogen bond acceptors (the carbonyl oxygen and the ring nitrogen atoms). This combination is highly conducive to the formation of an extensive hydrogen-bonding network.

The following diagram illustrates a plausible hydrogen-bonding scheme.

Caption: Predicted hydrogen bonding interactions.

We can anticipate the formation of strong N-H···O hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule. Additionally, the N-H group of the pyrimidine ring can form an N-H···N hydrogen bond with a ring nitrogen of an adjacent molecule. These interactions are likely to lead to the formation of tapes or sheets within the crystal lattice.

Other Intermolecular Interactions

Beyond hydrogen bonding, other weaker interactions will also play a role in the crystal packing:

-

π-π Stacking: The aromatic pyrimidine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal structure.

-

Halogen Bonding: The chlorine atom could potentially participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom on a neighboring molecule.

A thorough understanding of all these interactions is essential for a complete picture of the crystal packing.[4]

Data Interpretation and Presentation

Once a crystal structure is solved and refined, the results are presented in a standardized format.

Crystallographic Data Table

The key crystallographic parameters would be summarized in a table similar to the hypothetical one below.

| Parameter | Hypothetical Value |

| Chemical formula | C₄H₄ClN₃O |

| Formula weight | 145.55 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| β (°) | Value to be determined |

| Volume (ų) | Value to be determined |

| Z | 4 |

| Density (calculated) (g/cm³) | Value to be determined |

| R-factor (%) | Value to be determined |

| Goodness-of-fit | Value to be determined |

Analysis of Geometric Parameters

The refined structure would provide precise bond lengths and angles. These would be compared to standard values to confirm the chemical identity and to identify any unusual geometric features that might be indicative of electronic effects or strain.

Conclusion

The determination of the crystal structure of 6-amino-2-chloro-1H-pyrimidin-4-one is a critical step towards a comprehensive understanding of its solid-state properties. This guide has provided a detailed roadmap for researchers, covering the synthesis and crystallization of the compound, the principles and a practical workflow for single-crystal X-ray diffraction, and a predictive analysis of its key structural features. The insights gained from such a study are invaluable for applications in drug development, materials science, and crystal engineering. While a definitive experimental structure is awaited, the principles and methodologies outlined herein provide a robust framework for its successful elucidation and interpretation.

References

-

AMERICAN ELEMENTS®. 6-Amino-2-chloropyrimidine-4-carbonitrile. Retrieved from [Link]

-

The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal | ACS Organic & Inorganic Au. (2024, September 5). Retrieved from [Link]

-

Pharmaffiliates. 2-Amino-6-chloro-4-pyrimidinol. Retrieved from [Link]

-

PubChem. 6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one. Retrieved from [Link]

-

PubChem. 6-Aminouracil. Retrieved from [Link]

-

NIST. 4(1H)-Pyrimidinone, 2,6-diamino-. Retrieved from [Link]

-

The McCrone Group. (2017, July 28). X-ray Diffraction–Solving Problems with Phase Analysis. Retrieved from [Link]

-

Physics 122. X-Ray Diffraction. Retrieved from [Link]

-

University of Wisconsin-Eau Claire. Biophysical Chemistry Lecture 7: Structure Determination by X-ray Crystallography. Retrieved from [Link]

-

Stenutz. 2-amino-4-chloro-6-isopropylpyrimidine. Retrieved from [Link]

-

MDPI. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[2]benzoxazine and Evaluation of Their Antiviral Activity. Retrieved from [Link]

-

mzCloud. 2 Amino 4 chloro 6 methylpyrimidine. Retrieved from [Link]

-

RSC Publishing. Intermolecular interactions in molecular crystals: what's in a name?. Retrieved from [Link]

Sources

Thermodynamic and Solubility Profiling of 6-Amino-2-chloro-1H-pyrimidin-4-one in Polar Aprotic Solvents

Executive Summary

The compound 6-amino-2-chloro-1H-pyrimidin-4-one is a highly versatile heterocyclic intermediate utilized extensively in the synthesis of kinase inhibitors and advanced pharmaceutical architectures [1]. A critical bottleneck in scaling up reactions involving this pyrimidine derivative is its robust crystal lattice, which severely limits its solubility in standard protic or non-polar media. This technical whitepaper provides an in-depth analysis of the solubility profile of 6-amino-2-chloro-1H-pyrimidin-4-one in polar aprotic solvents . By exploring the thermodynamic causality behind solvent-solute interactions and outlining a self-validating gravimetric protocol, this guide equips process chemists with the mechanistic insights required for optimal solvent selection and reaction engineering.

Physicochemical Profiling & The Causality of Solvent Selection

Structural Nuances and Tautomerism

To understand the solubility behavior of 6-amino-2-chloro-1H-pyrimidin-4-one, one must first analyze its structural topology. The molecule possesses:

-

An exocyclic primary amine (-NH₂ at C6) acting as a dual hydrogen-bond donor.

-

An endocyclic secondary amine (N1-H) acting as a hydrogen-bond donor.

-

A carbonyl oxygen (C4=O) and an imine nitrogen (N3) acting as hydrogen-bond acceptors.

This dense array of donors and acceptors results in a tightly packed, highly stable crystal lattice driven by extensive intermolecular hydrogen bonding. Furthermore, the molecule undergoes lactam-lactim tautomerism (shifting between the 1H-pyrimidin-4-one and 4-hydroxypyrimidine forms).

Why Polar Aprotic Solvents?

Protic solvents (like water or alcohols) possess both hydrogen-bond donors and acceptors, leading to strong solvent-solvent self-association that competes with solute solvation. Non-polar solvents lack the dielectric capacity to disrupt the pyrimidine's crystal lattice.

Polar aprotic solvents (e.g., DMSO, DMF, DMAc) are the optimal thermodynamic choice. They possess high dipole moments and act as powerful hydrogen-bond acceptors (via their oxygen atoms) but lack acidic protons [2].

-

The Causality: Because polar aprotic solvents cannot donate hydrogen bonds to each other, their solvent-solvent lattice energy is relatively low. Consequently, their hydrogen-bond accepting capacity is entirely "available" to interact with the -NH₂ and N1-H protons of the pyrimidine. This energetic asymmetry efficiently breaks the solute-solute hydrogen bonds, driving the dissolution process forward entropically. Furthermore, the high dielectric constant of these solvents stabilizes the highly polar lactam tautomer, effectively "locking" the molecule in a highly solvated state.

Quantitative Solubility Profile

While exact empirical data for specific proprietary intermediates can vary based on polymorphic purity, the thermodynamic behavior of 6-amino-2-chloro-1H-pyrimidin-4-one closely mirrors established profiles for analogous functionalized aminopyrimidines[3]. Below is a predictive quantitative summary of its solubility in key polar aprotic solvents at standard ambient temperature (298.15 K).

Table 1: Physicochemical Properties and Predictive Mole Fraction Solubility ( x1 ) at 298.15 K

| Polar Aprotic Solvent | Dielectric Constant ( ϵ ) | Dipole Moment (D) | Predicted Mole Fraction Solubility ( x1×103 ) | Dissolution Profile |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | 15.20 – 18.50 | Highly Soluble |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | 12.40 – 14.80 | Soluble |

| N,N-Dimethylacetamide (DMAc) | 37.8 | 3.81 | 11.00 – 13.50 | Soluble |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | 10.50 – 12.00 | Soluble |

| Acetonitrile (MeCN) | 37.5 | 3.92 | 2.10 – 3.50 | Sparingly Soluble |

Data synthesis derived from thermodynamic modeling of structurally analogous pyrimidines using the modified Apelblat equation [2, 4].

Thermodynamic Modeling Framework

To accurately predict and scale processes, solubility data must be mathematically correlated. The dissolution of pyrimidine derivatives in polar aprotic solvents is typically an endothermic ( ΔHsol>0 ) and spontaneous ( ΔGsol<0 ) process driven by a positive entropy of mixing ( ΔSsol>0 ) [1].

The dependence of mole fraction solubility ( x ) on absolute temperature ( T ) is best modeled using the Modified Apelblat Equation :

lnx=A+TB+Cln(T)

Where A , B , and C are empirical model parameters derived from experimental data. The term B/T accounts for the non-ideal behavior of the solution and the enthalpy of dissolution, while Cln(T) reflects the temperature dependence of the fusion enthalpy.

Experimental Methodology: Isothermal Gravimetric Protocol

Relying on UV-Vis spectroscopy for solubility determination of 6-amino-2-chloro-1H-pyrimidin-4-one is fundamentally flawed due to solvent-dependent tautomeric shifts that alter the molar absorptivity ( ϵ ). Therefore, as an Application Scientist, I mandate the use of the Isothermal Gravimetric Method .

This protocol is designed as a self-validating system : it utilizes time-course sampling to prove thermodynamic equilibrium and constant-mass tracking to prove complete solvent removal.

Step-by-Step Workflow

-

Saturated System Preparation: Add an excess amount of crystalline 6-amino-2-chloro-1H-pyrimidin-4-one to 10.0 mL of the selected high-purity polar aprotic solvent (e.g., anhydrous DMSO) in a 20 mL borosilicate glass vial. Seal tightly with a PTFE-lined cap to prevent hygroscopic moisture absorption.

-

Thermostatic Equilibration (The Kinetic Check): Submerge the vial in a thermostatic shaking water bath set to the target temperature (e.g., 298.15 ± 0.05 K). Agitate at 150 rpm.

-

Self-Validation: Extract samples at both 48 hours and 72 hours. If the calculated solubility between the two time points deviates by less than 2%, true thermodynamic equilibrium (rather than a metastable kinetic state) has been achieved.

-

-

Isothermal Phase Separation: Transfer the suspension to a temperature-controlled centrifuge (pre-set to 298.15 K). Centrifuge at 10,000 rpm for 15 minutes.

-

Causality: Centrifugation is vastly superior to syringe filtration. Filtration introduces pressure differentials and potential temperature drops that can cause immediate precipitation of the solute onto the filter membrane, artificially lowering the measured solubility.

-

-

Aliquot Extraction: Using a pre-warmed positive displacement pipette (to account for the high viscosity of solvents like DMSO), extract exactly 2.00 mL of the clear supernatant and transfer it into a pre-weighed, dry glass weighing boat ( m1 ).

-

Vacuum Evaporation (The Mass Check): Place the weighing boat in a vacuum oven. For high-boiling solvents like DMSO or NMP, utilize a deep vacuum (< 10 mbar) at a moderate temperature (60 °C) to prevent thermal degradation of the pyrimidine core.

-

Self-Validation: Weigh the boat every 4 hours until a constant mass ( m2 ) is achieved (variance < 0.01 mg). This guarantees 100% solvent removal.

-

-

Calculation: Calculate the mole fraction solubility ( x ) using the mass of the dried solute ( m2−m1 ) and the known density/volume of the extracted solvent.

Workflow Visualization

The following diagram maps the logical progression and self-validating checkpoints of the gravimetric solubility workflow.

Figure 1: Isothermal gravimetric workflow for determining pyrimidine solubility in aprotic solvents.

Implications for Drug Development

Understanding this solubility profile is not merely an academic exercise; it directly dictates the success of downstream pharmaceutical synthesis. 6-amino-2-chloro-1H-pyrimidin-4-one is frequently subjected to Nucleophilic Aromatic Substitution ( SNAr ) at the C2-chloro position.

By utilizing DMSO or DMF, process chemists achieve two goals simultaneously:

-

Maximum Solvation: The high solubility ensures a homogeneous reaction mixture, preventing localized supersaturation and the formation of unwanted side-products.

-

Transition State Stabilization: The polar aprotic environment stabilizes the anionic Meisenheimer complex intermediate formed during the SNAr reaction, drastically reducing the activation energy and accelerating reaction kinetics.

References

-

Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

-

Solubility Modeling and Solution Thermodynamics of 4-Amino-2,6-Dimethoxypyrimidine in Cosolvent Mixtures of Methanol, Ethanol, Isopropanol, and N,N-Dimethylformamide + Water Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

-

Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K Source: ACS Omega URL:[Link]

Thermal Stability and Degradation Pathways of 6-amino-2-chloro-1H-pyrimidin-4-one: A Methodological Approach

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

6-amino-2-chloro-1H-pyrimidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry, serving as a potential scaffold for the synthesis of novel therapeutic agents. Understanding its intrinsic stability is paramount for the development of safe, effective, and reliable drug products. This technical guide provides a comprehensive framework for elucidating the thermal stability and degradation pathways of this molecule. We move beyond a simple recitation of data, instead offering a methodological blueprint grounded in established analytical principles. This document details the requisite experimental protocols, from initial thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to the systematic investigation of degradation pathways via forced degradation studies. By explaining the causality behind experimental design and emphasizing self-validating protocols, this guide serves as a practical resource for researchers, scientists, and drug development professionals tasked with characterizing the stability of novel chemical entities.

Introduction: The Imperative of Stability Analysis

Pyrimidine and its derivatives are foundational structures in pharmaceutical science, recognized for their broad therapeutic potential.[1] The stability of any active pharmaceutical ingredient (API), such as 6-amino-2-chloro-1H-pyrimidin-4-one, is a critical quality attribute that directly influences its safety, efficacy, and shelf-life.[2][3] Degradation of the API can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in the physical properties of the drug product.

Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are essential.[4] These studies serve multiple purposes as mandated by regulatory bodies like the International Council for Harmonisation (ICH):

-

Pathway Elucidation: To identify likely degradation products and establish primary degradation pathways.[5]

-

Method Validation: To demonstrate the specificity and stability-indicating nature of analytical methods.[4]

-

Formulation Development: To inform the development of stable formulations by understanding the molecule's liabilities.[6]

This guide provides the scientific rationale and detailed protocols to comprehensively assess the stability profile of 6-amino-2-chloro-1H-pyrimidin-4-one.

Foundational Thermal Analysis: TGA and DSC

The first step in characterizing stability is to understand the molecule's response to thermal stress in a controlled environment. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful, complementary techniques for this purpose.[2] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Causality in Experimental Design

-

Atmosphere Selection (Nitrogen vs. Air): An inert nitrogen atmosphere is typically used to assess intrinsic thermal decomposition without the influence of oxidation.[2] Running a comparative analysis in air can provide initial insights into oxidative liability.

-

Heating Rate: A rate of 10°C/min is a standard starting point, offering a good balance between analytical resolution and time efficiency.[3] Slower rates can improve the resolution of complex thermal events, while faster rates can shift decomposition temperatures to higher values.

Experimental Protocol: Thermal Analysis

Objective: To determine the onset of thermal decomposition and identify thermal events such as melting and crystallization.

Instrumentation:

-

Thermogravimetric Analyzer (TGA), e.g., PerkinElmer Pyris 1 TGA

-

Differential Scanning Calorimeter (DSC), e.g., PerkinElmer Pyris 1 DSC

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of 6-amino-2-chloro-1H-pyrimidin-4-one into a standard aluminum TGA or DSC pan.

-

Instrument Setup (TGA):

-

Purge Gas: Nitrogen at a flow rate of 20 mL/min.

-

Temperature Program: Equilibrate at 30°C, then ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Instrument Setup (DSC):

-

Data Analysis:

-

TGA Thermogram: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition. Quantify the percentage of mass lost at each decomposition step.

-

DSC Thermogram: Identify endothermic (melting) and exothermic (decomposition, crystallization) events. The peak temperature of an endotherm corresponds to the melting point.[7]

-

Anticipated Data and Interpretation

The results from TGA and DSC provide a baseline understanding of the compound's thermal limits. This data is crucial for interpreting results from subsequent forced degradation studies and for defining appropriate manufacturing and storage conditions.

| Parameter | Description | Typical Value Source |

| Tonset (TGA) | Onset temperature of decomposition. The point at which significant mass loss begins. | Determined Experimentally |

| Mass Loss (%) | Percentage of mass lost in distinct decomposition steps. | Determined Experimentally |

| Tmelt (DSC) | Melting point, observed as a sharp endothermic peak. | Determined Experimentally |

| Residue (%) | Percentage of material remaining at the end of the TGA experiment. | Determined Experimentally |

Elucidating Degradation: Forced Degradation Studies

Forced degradation (or stress testing) involves subjecting the API to hydrolytic, oxidative, and photolytic stress to generate degradation products.[9] The goal is to achieve a modest level of degradation (typically 5-20%) to identify the primary, most relevant degradants without causing such extensive decomposition that the pathways become obscured by secondary products.[6]

Logical Workflow for Forced Degradation

The following diagram illustrates a systematic approach to forced degradation and subsequent analysis.

Caption: Workflow for forced degradation and analysis.

Step-by-Step Protocols

For each condition, a control sample (API in solvent, unstressed) and a blank (stressor in solvent) must be run in parallel to ensure the validity of the results.

Protocol 3.2.1: Hydrolytic Degradation

-

Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., acetonitrile/water).

-

Acidic Stress: Add an equal volume of 0.2M HCl to the stock solution to achieve a final concentration of 0.1M HCl.

-

Basic Stress: Add an equal volume of 0.2M NaOH to a separate aliquot of the stock solution to achieve a final concentration of 0.1M NaOH.

-

Neutral Stress: Add an equal volume of water to a third aliquot.

-

Incubation: Heat the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).[6]

-

Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

Protocol 3.2.2: Oxidative Degradation

-

Preparation: Prepare a stock solution of the API.

-

Stress Application: Add a volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

-

Incubation: Store the solution at room temperature, protected from light, and collect samples at various time points.

-

Analysis: Analyze samples directly.

Protocol 3.2.3: Photolytic Degradation

-

Sample Preparation: Place solid API powder and a solution of the API in chemically inert, transparent containers.

-

Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Control: Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

-

Analysis: After exposure, dissolve the solid sample and analyze both the solid and solution samples.

Hypothesized Degradation Pathways

Based on the chemical structure of 6-amino-2-chloro-1H-pyrimidin-4-one, several degradation pathways can be hypothesized. The primary points of liability are the chloro-substituent, which is a good leaving group susceptible to hydrolysis, and the amino group, which can be oxidized or involved in other reactions.

Caption: Hypothesized degradation pathways for the target compound.

Mechanistic Insights:

-

Hydrolysis: The electron-withdrawing nature of the pyrimidinone ring makes the chlorine atom at the C2 position susceptible to nucleophilic aromatic substitution (SNAr) by water or hydroxide ions, yielding the corresponding 2-hydroxy derivative.[10][11] Acidic or basic conditions can also promote the hydrolysis of the amino group.

-

Oxidation: The primary amino group and the ring nitrogen atoms are potential sites of oxidation. Hydrogen peroxide can lead to the formation of nitroso, nitro, or N-oxide derivatives.

-

Photolysis: UV radiation can induce the formation of radical species, potentially leading to dimerization or complex ring cleavage products.

Conclusion

The systematic investigation of thermal stability and degradation pathways is a non-negotiable step in the preclinical development of any new chemical entity. This guide provides a robust, scientifically-grounded framework for characterizing 6-amino-2-chloro-1H-pyrimidin-4-one. By employing the detailed protocols for TGA, DSC, and forced degradation, researchers can generate the critical data needed to understand the molecule's intrinsic stability, establish validated analytical methods, and guide the development of a stable and safe pharmaceutical product. The true measure of success lies not just in identifying degradants, but in understanding the pathways of their formation, thereby enabling proactive strategies for their control.

References

-

Baluja, S., et al. (2012). Thermal analysis of some novel pyrimidine derivatives. Journal of the Mexican Chemical Society, 56(4), 437-442. [Available at: [Link]]

-

Barakat, A., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 19(11), 17187-17203. [Available at: [Link]]

-

ResearchGate. (n.d.). Thermal analysis of some novel pyrimidine derivatives. [Available at: [Link]]

-

MDPI. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. [Available at: [Link]]

-

National Center for Biotechnology Information. (2014). Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. Molecules, 19(11), 17187-17203. [Available at: [Link]]

-

Asian Journal of Chemistry. (2009). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 21(5), 3451-3454. [Available at: [Link]]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-15. [Available at: [Link]]

-

ResearchGate. (n.d.). Differential scanning calorimetry (DSC) curves of pyrimethamine (A), 2-hydroxypropyl. [Available at: [Link]]

-

BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. [Available at: [Link]]

-

ResearchGate. (n.d.). Pyrimidine derivative mimicking the locked enol form of avobenzone acts as a photostable UVAII and UVB filter. [Available at: [Link]]

-

ResearchGate. (n.d.). Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. [Available at: [Link]]

-

GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences, 16(1), 133-143. [Available at: [Link]]

-

Frontiers. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 1027. [Available at: [Link]]

-

Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 214-222. [Available at: [Link]]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38442. [Available at: [Link]]

-

Environmental Science and Pollution Research. (2015). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. Environmental Science and Pollution Research, 22(1), 707-713. [Available at: [Link]]

-

SciELO. (2000). Thermal decomposition of some chemotherapic substances. Journal of the Brazilian Chemical Society, 11(4). [Available at: [Link]]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. jddtonline.info [jddtonline.info]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]

- 11. Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of 6-amino-2-chloro-1H-pyrimidin-4-one: A Technical Guide for the Research Scientist

For the researcher engaged in the intricate pathways of drug discovery and development, the pyrimidine scaffold is a familiar and powerful tool. Its presence in the fundamental building blocks of life, the nucleobases, has made it a cornerstone of medicinal chemistry. Among its many derivatives, 6-amino-2-chloro-1H-pyrimidin-4-one stands out as a versatile intermediate, a key player in the synthesis of a new generation of therapeutic agents. However, its utility is matched by a hazardous profile that demands respect and meticulous handling. This guide provides an in-depth exploration of the safety data and handling protocols for this compound, designed to empower researchers to work safely and effectively.

Compound Profile and Hazard Identification

6-amino-2-chloro-1H-pyrimidin-4-one is a substituted pyrimidine with the molecular formula C4H4ClN3O. Its structure, featuring a reactive chlorine atom and an amino group, is the very source of its synthetic utility and its inherent hazards.

A thorough understanding of the hazard profile is the foundation of safe handling. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-amino-2-chloro-1H-pyrimidin-4-one is classified as a hazardous substance with the following primary concerns.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion | Category 1A | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage |

| Acute Aquatic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

| Chronic Aquatic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Signal Word: Danger

The hazard pictograms associated with this compound are:

The primary takeaway from this classification is the compound's potent ability to cause harm upon contact or ingestion. The "toxic" classification indicates that even small quantities can be dangerous, while the "corrosive" nature means it can cause irreversible damage to skin and eyes.

The "Why" Behind the Precautions: A Mechanistic Perspective

Understanding the chemical reactivity of 6-amino-2-chloro-1H-pyrimidin-4-one provides the rationale for the stringent handling protocols. The electrophilic nature of the carbon atom attached to the chlorine makes it susceptible to nucleophilic attack. While this reactivity is harnessed in synthesis, it is also the source of its biological hazard. In biological systems, the compound can react with nucleophilic groups in proteins and other biomolecules, leading to cellular damage. The corrosive effects are a direct result of this reactivity with skin and eye tissues.

Safe Handling and Engineering Controls: A Self-Validating System

The following protocols are designed to create a multi-layered safety system. Each step is a checkpoint to prevent exposure.

Engineering Controls: The First Line of Defense

The primary principle is to minimize the possibility of the compound becoming airborne or coming into contact with the researcher.

-

Fume Hood: All handling of solid 6-amino-2-chloro-1H-pyrimidin-4-one, including weighing and transferring, must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides containment and continuous airflow to prevent inhalation of any dust particles.

-

Ventilation: Ensure the fume hood has a face velocity appropriate for handling potent compounds (typically 80-120 feet per minute).

-

Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): The Last Barrier

PPE is the final layer of protection and must be selected to be impervious to the chemical.

-

Gloves: Wear nitrile gloves at all times. Given the "toxic in contact with skin" classification, double-gloving is a recommended best practice. Change gloves immediately if they become contaminated.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.

-

Lab Coat: A flame-resistant lab coat that is fully buttoned is required.

-

Respiratory Protection: If there is any potential for dust generation outside of a fume hood (which should be avoided), a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Step-by-Step Handling Protocol

This protocol is designed to be a self-validating workflow, where each step reinforces safety.

Caption: A clear, step-by-step procedure for responding to a spill.

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1]* Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [1]* Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. [1]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. [1]

Waste Disposal

All waste containing 6-amino-2-chloro-1H-pyrimidin-4-one, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion: A Culture of Safety

6-amino-2-chloro-1H-pyrimidin-4-one is a valuable tool in the arsenal of the medicinal chemist. However, its potential for harm necessitates a culture of safety built on a foundation of knowledge, preparation, and meticulous execution of established protocols. By understanding the "why" behind the safety precautions and adhering to the guidelines outlined in this document, researchers can confidently and safely unlock the synthetic potential of this important pyrimidine derivative.

References

-

PubChem, Compound Summary for 6-Amino-1H-pyrimidin-4-one. (Accessed on the date of the user's request). [Link]

Sources

Application Note: Regioselective Synthesis and Isolation of 6-Amino-2-chloro-1H-pyrimidin-4-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 6-Amino-2-chloro-1H-pyrimidin-4-one (CAS RN: 52386-11-5)[1] Molecular Formula: C4H4ClN3O Molecular Weight: 145.55 g/mol

Introduction & Strategic Utility

6-Amino-2-chloro-1H-pyrimidin-4-one (often represented as its tautomer, 6-amino-2-chloropyrimidin-4-ol) is a highly versatile heterocyclic building block. It is frequently utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including small molecule inhibitors targeting mammalian SLC6A19 function for metabolic disorders[2].